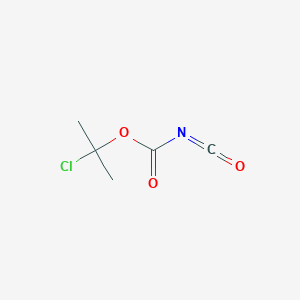
2-Chloropropan-2-yl carbonisocyanatidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropropan-2-yl carbonisocyanatidate is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-Chloropropan-2-yl carbonisocyanatidate typically involves the reaction of 2-chloropropan-2-yl alcohol with carbonisocyanatidate under specific conditions. The reaction is carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
2-Chloropropan-2-yl carbonisocyanatidate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloropropan-2-yl carbonisocyanatidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloropropan-2-yl carbonisocyanatidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific context and application.
Comparación Con Compuestos Similares
2-Chloropropan-2-yl carbonisocyanatidate can be compared with other similar compounds such as:
- 2-Chloropropan-2-yl acetate
- 2-Chloropropan-2-yl carbonate
- 2-Chloropropan-2-yl carbamate These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it undergoes.
Propiedades
Número CAS |
56674-90-9 |
|---|---|
Fórmula molecular |
C5H6ClNO3 |
Peso molecular |
163.56 g/mol |
Nombre IUPAC |
2-chloropropan-2-yl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H6ClNO3/c1-5(2,6)10-4(9)7-3-8/h1-2H3 |
Clave InChI |
LYUHZFGPRBYMAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(OC(=O)N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


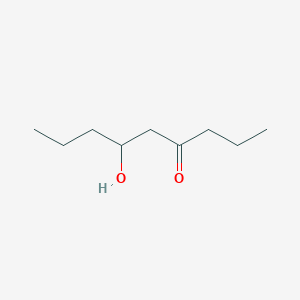
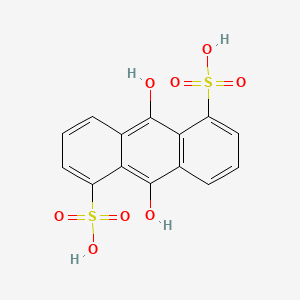
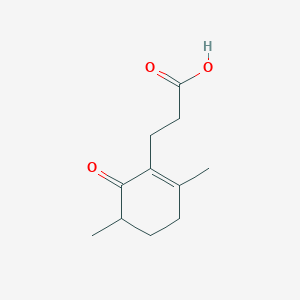
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)


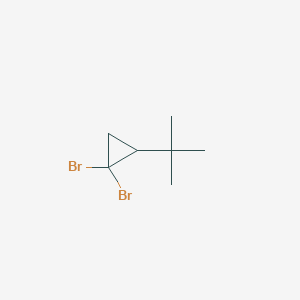
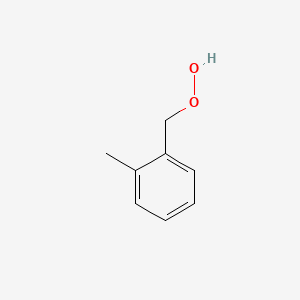
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
